



Spectroscopic Profile of 2-Acetyl-3ethylpyrazine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Acetyl-3-ethylpyrazine	
Cat. No.:	B160245	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **2-Acetyl-3-ethylpyrazine**, a key aroma compound found in a variety of food products. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering valuable data for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development.

Spectroscopic Data Summary

The empirical formula for **2-Acetyl-3-ethylpyrazine** is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .[1][2] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and analytical identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **2-Acetyl-3-ethylpyrazine** are summarized below.

Table 1: ¹H NMR Spectroscopic Data for **2-Acetyl-3-ethylpyrazine**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.58	d	2.5	H-5
8.45	d	2.5	H-6
3.00	q	7.5	-CH ₂ -CH ₃
2.70	s	-	-C(O)CH₃
1.35	t	7.5	-CH2-CH3

Solvent: CDCl₃. Data sourced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for **2-Acetyl-3-ethylpyrazine**

Chemical Shift (δ) ppm	Assignment
200.5	C=O
156.0	C-3
151.8	C-2
143.8	C-6
141.5	C-5
26.5	-CH2-CH3
25.8	-C(O)CH₃
12.0	-CH2-CH3

Solvent: CDCl₃. Data sourced from publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.



Table 3: Mass Spectrometry Data for 2-Acetyl-3-ethylpyrazine

m/z	Relative Intensity (%)	Proposed Fragment
150	45	[M]+
135	100	[M-CH₃] ⁺
122	20	[M-C ₂ H ₄]+
107	35	[M-CH₃CO] ⁺
79	15	[C4H3N2]+
53	10	[C ₃ H ₃ N] ⁺

Ionization method: Electron Ionization (EI). Data sourced from NIST and PubChem databases. [1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for 2-Acetyl-3-ethylpyrazine

Intensity	Assignment
Medium	C-H stretch (aliphatic)
Strong	C=O stretch (acetyl ketone)
Medium	C=N stretch (pyrazine ring)
Medium	C-H bend (aliphatic)
Medium	C-C stretch
Medium	Ring vibration
	Medium Strong Medium Medium Medium

Sample state: Gas phase. Data sourced from the NIST WebBook.[2]



Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrazine derivatives like **2-Acetyl-3-ethylpyrazine**.

NMR Spectroscopy

A sample of **2-Acetyl-3-ethylpyrazine** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **2-Acetyl-3-ethylpyrazine** in a volatile organic solvent (e.g., dichloromethane or ether) is injected into the GC. The compound is separated from other components on a capillary column (e.g., a non-polar DB-5 or similar) and then introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Infrared Spectroscopy

For a liquid sample like **2-Acetyl-3-ethylpyrazine**, the IR spectrum can be obtained using the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For gas-phase measurements, a small amount of the sample is vaporized into a gas cell. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The background spectrum of the empty cell or ATR crystal is subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis Sample Preparation Chemical Sample Dissolution in Solvent Neat Sample (for NMR, GC-MS) (for IR) Data Acquisition NMR Spectrometer GC-MS System FT-IR Spectrometer Data Processing Background Subtraction & Fourier Transform & Chromatogram Analysis & Mass Spectrum Extraction **Phase Correction Fourier Transform** Data Analysis & Interpretation Chemical Shift & Fragmentation Pattern **Functional Group Coupling Constant Analysis** Analysis Identification Conclusion Structural Elucidation



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Caption: Workflow of Spectroscopic Analysis.

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References

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